creatine citrate
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Overview
Description
The compound “creatine citrate” is a combination of two distinct chemical entities. The first part, 2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid, is a derivative of hydrazine and glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid
- This compound can be synthesized through the reaction of hydrazine with glycine under controlled conditions. The reaction typically involves the use of a suitable solvent such as water or ethanol and may require a catalyst to proceed efficiently.
- The reaction conditions include maintaining a temperature range of 25-50°C and a pH of around 7-8 to ensure optimal yield.
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2-hydroxypropane-1,2,3-tricarboxylic acid
- Citric acid is industrially produced through the fermentation of sugars by the mold Aspergillus niger. The process involves the use of molasses or other sugar-rich substrates, which are fermented under aerobic conditions.
- The fermentation is carried out at a temperature of 30-35°C and a pH of 2-3. After fermentation, citric acid is extracted and purified through precipitation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation of citric acid: Aconitic acid, isocitric acid.
Reduction of hydrazine derivatives: Hydrazides, hydrazones.
Scientific Research Applications
Mechanism of Action
Citric Acid:
Hydrazine Derivatives:
Comparison with Similar Compounds
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Similar Compounds
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Uniqueness
Properties
IUPAC Name |
2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(3-6-5)2-4(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3H,2,5H2,1H3,(H,8,9)/b;6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPIQUDZZOHWFC-GNRCENTLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C=NN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C=N/N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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